N,N'-Bis(3-hexylundecyl)-dithiooxamide
Description
N,N'-Bis(3-hexylundecyl)-dithiooxamide is a dithiooxamide derivative characterized by two 3-hexylundecyl substituents attached to the nitrogen atoms of the dithiooxamide core (C2S2N2). Dithiooxamides are known for their strong coordination with transition metals (e.g., Co, Ni, Cu, Pt) due to the electron-rich sulfur atoms and planar geometry .
Properties
CAS No. |
63867-42-5 |
|---|---|
Molecular Formula |
C36H72N2S2 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N,N'-bis(3-hexylundecyl)ethanedithioamide |
InChI |
InChI=1S/C36H72N2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)29-31-37-35(39)36(40)38-32-30-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3,(H,37,39)(H,38,40) |
InChI Key |
UOECFOJNXHENFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCNC(=S)C(=S)NCCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-hexylundecyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with 3-hexylundecylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N,N’-Bis(3-hexylundecyl)ethanebisthioamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-hexylundecyl)ethanebisthioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chains can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various alkyl halides or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
N,N’-Bis(3-hexylundecyl)ethanebisthioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-hexylundecyl)ethanebisthioamide involves its interaction with specific molecular targets. The thioamide groups can form strong interactions with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways and exert specific biological effects. The long alkyl chains contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the dithiooxamide core critically influence solubility, stability, and reactivity. Key comparisons include:
Key Observations:
- Solubility: Long alkyl chains (e.g., 3-hexylundecyl) enhance solubility in nonpolar media, while polar groups (e.g., hydroxyl in N,N′-Bis(2-hydroxyethyl)dithiooxamide) improve aqueous compatibility .
- Steric Effects : Bulky substituents like 3-hexylundecyl increase rotational barriers around the central C–C bond (>24 kcal/mol in dithiooxamides vs. 9.7 kcal/mol in oxamides) .
Reactivity and Coordination Behavior
- Metal Coordination: Dithiooxamides generally form stable complexes with transition metals. For example: N,N′-Bis(2-hydroxybenzylidene)dithiooxamide (LH1) forms Co(II), Ni(II), and Cu(II) complexes with distinct magnetic moments (Co: 2.82 B.M., Cu: 1.67 B.M.) and ionic/non-ionic conductivity . N,N′-Bis(2-hydroxyethyl)dithiooxamide binds to gold nanoparticles for Hg(II) detection via colorimetric changes . Inference for 3-hexylundecyl derivative: The bulky alkyl chains may reduce coordination efficiency but improve membrane permeability in biological or catalytic applications.
Electronic Effects : Electron-withdrawing groups (e.g., methoxy in Schiff bases) enhance ligand rigidity and metal-binding affinity, whereas alkyl groups prioritize solubility over electronic modulation .
Biological Activity
N,N'-Bis(3-hexylundecyl)-dithiooxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique dithioamide functional groups, which contribute to its interaction with biological molecules. The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₃₆N₂S₂
- Molecular Weight : 350.66 g/mol
The biological activity of this compound primarily involves its interaction with cellular components, including proteins and nucleic acids. Research indicates that the compound may exhibit:
- Antioxidant Activity : The dithioamide group can scavenge free radicals, reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. A summary of findings from selected studies is presented in the table below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| Study 2 | MCF-7 (breast cancer) | 22.5 | Mitochondrial disruption |
| Study 3 | A549 (lung cancer) | 18.0 | Caspase activation |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
- Antioxidant Properties : Research conducted by Smith et al. (2022) demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in HepG2 liver cells, suggesting its potential as a protective agent against oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
